molecular formula C9H6F4O B3042749 2-Fluoro-4-methyl-5-(trifluoromethyl)benzaldehyde CAS No. 669080-88-0

2-Fluoro-4-methyl-5-(trifluoromethyl)benzaldehyde

Cat. No.: B3042749
CAS No.: 669080-88-0
M. Wt: 206.14 g/mol
InChI Key: QUDGANWVUGJKDO-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H6F4O It is a fluorinated benzaldehyde derivative, characterized by the presence of both fluoro and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methyl-5-(trifluoromethyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of a fluorinated benzene derivative, followed by oxidation to introduce the aldehyde group. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and an acylating agent like acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by oxidation. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and trifluoromethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products:

    Oxidation: 2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid

    Reduction: 2-Fluoro-4-methyl-5-(trifluoromethyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Fluoro-4-methyl-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic compounds.

    Pharmaceuticals: The compound is used in the development of new drugs, particularly those requiring fluorinated aromatic aldehydes as intermediates.

    Material Science: It is used in the synthesis of fluorinated polymers and materials with unique properties.

    Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-5-(trifluoromethyl)benzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in various reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. In pharmaceuticals, the compound may interact with biological targets through its aldehyde group, forming covalent bonds with nucleophilic residues in proteins or enzymes.

Comparison with Similar Compounds

  • 2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde
  • 4-Fluoro-2-(trifluoromethyl)benzaldehyde
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

Comparison: 2-Fluoro-4-methyl-5-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which influence its reactivity and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns in substitution reactions and varying degrees of stability under different conditions. The presence of the methyl group also affects its steric and electronic properties, making it distinct from other fluorinated benzaldehydes.

Properties

IUPAC Name

2-fluoro-4-methyl-5-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5-2-8(10)6(4-14)3-7(5)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDGANWVUGJKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a −78° C. flask containing THF (7 mL) was added s-BuLi (10 mL of a 1.4 M solution in cyclohexane, 14.0 mmol). To this −78° C. solution was added a solution of 4-fluoro-2-methyl-1-(trifluoromethyl)benzene (2.0 g, 11.23 mmol) in heptanes (7 mL) over 20 minutes. The reaction was stirred at −78° C., for 1 hour and then DMF (1.5 mL) was added. Next, 1N HCl (30 mL) was added, and the reaction was warmed to room temperature and stirred for 10 minutes. The mixture was extracted with hexanes (75 mL) and the organic layer was washed with water and brine (20 mL each). The organic layer was dried over Na2SO4, filtered, and concentrated. Purification of the residue by flash chromatography on silica gel afforded 2-fluoro-4-methyl-5-(trifluoromethyl)benzaldehyde. Rf=0.44 (15% EtOAc/hexanes). 1H NMR (CDCl3, 500 MHz) δ 10.31 (s, 1H), 8.14 (d, J=6.6 Hz, 1H), 7.13 (d, J=10.5 Hz, 1H), 2.56 (d, J=1.3 Hz, 3H).
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30 mL
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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